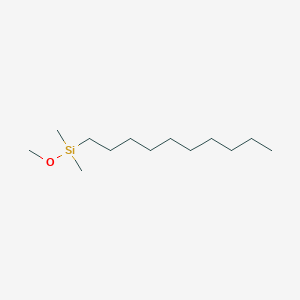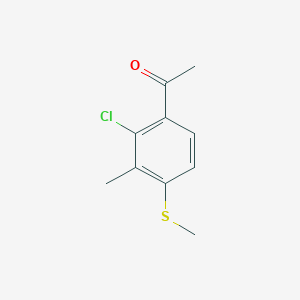
1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone
説明
1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone is a chemical compound with potential applications in various fields. It belongs to a class of compounds characterized by the presence of specific functional groups, which give it unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone often involves standard chemical synthesis methods. For example, 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone was synthesized using a standard method, as detailed in a study by Shruthi et al. (2019) (Shruthi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this category is often analyzed using techniques like X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR). These techniques help determine the crystal structure, molecular geometry, and other structural aspects. For instance, the structure of a similar compound was confirmed by 1H NMR, MS, and FTIR techniques, as reported by Ünaleroğlu et al. (2002) (Ünaleroğlu et al., 2002).
Chemical Reactions and Properties
The chemical properties of such compounds often include reactivity with various agents and the formation of different derivatives. For example, Ünaleroğlu et al. (2002) described the reaction of a similar compound with N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride (Ünaleroğlu et al., 2002).
Physical Properties Analysis
Physical properties such as melting point, solubility, and thermal stability are crucial for understanding the behavior of these compounds. For instance, Shruthi et al. (2019) used thermal analysis to determine the thermal stability of a similar compound (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties can be explored through spectroscopic methods and computational studies. For example, the vibrational spectra and HOMO-LUMO analysis of a related compound were reported by Parveen S et al. (2016) (Parveen S et al., 2016). These studies help in understanding the electronic structure and potential chemical reactivity.
科学的研究の応用
Chemosensors
Research on similar compounds, such as derivatives of 4-methyl-2,6-diformylphenol, highlights the development of fluorescent chemosensors. These chemosensors are designed for the detection of various analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors, derived from structurally related compounds, suggest potential applications in environmental monitoring, clinical diagnostics, and chemical sensing technologies (Roy, 2021).
Radical Scavengers
Chromones and their derivatives, belonging to a similar chemical family, are known for their antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, potentially inhibiting or delaying cell impairment. This antioxidant capability makes them candidates for developing therapeutic agents aimed at preventing or treating diseases caused by oxidative stress (Yadav et al., 2014).
Environmental Safety and Herbicide Efficiency
Mesotrione, a compound with a similar functional group (methylsulfonyl), is used as an herbicide. Studies reviewing its efficiency, effects, and environmental fate after 15 years of agricultural use demonstrate its safety when applied as directed. Mesotrione degrades rapidly in the soil due to microbial activity, posing no significant risks to humans, non-target organisms, or the environment. This suggests that chemicals with related structures could be developed into environmentally safe herbicides or pesticides with targeted applications (Carles et al., 2017).
Enzymatic Degradation of Organic Pollutants
The use of enzymes in the presence of redox mediators for the degradation of recalcitrant organic pollutants is another area of interest. Enzymes like laccases and peroxidases, in combination with specific redox mediators, have been shown to enhance the efficiency of pollutant degradation. This enzymatic approach could be applied to the degradation of a wide range of pollutants, including those related to the chemical family of "1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone" (Husain & Husain, 2007).
特性
IUPAC Name |
1-(2-chloro-3-methyl-4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHNSXSONOHWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227310 | |
| Record name | 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3-methyl-4-methylsulfanyl-phenyl)-ethanone | |
CAS RN |
181997-71-7 | |
| Record name | 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181997-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methyl-4-methylthioacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181997717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Chloro-3-methyl-4-(methylthio)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-methyl-4-methylthioacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



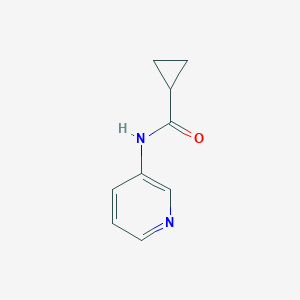


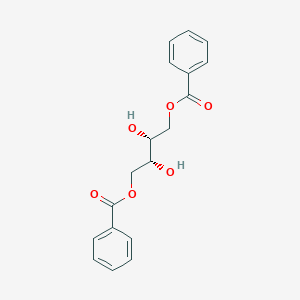

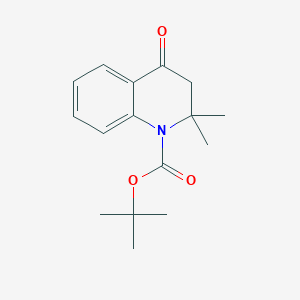
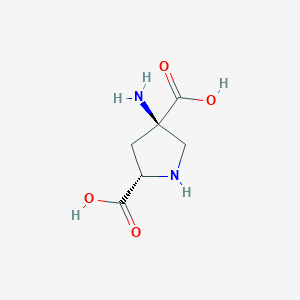
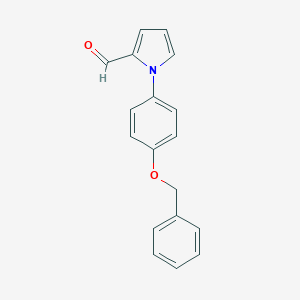
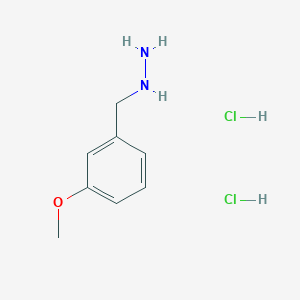
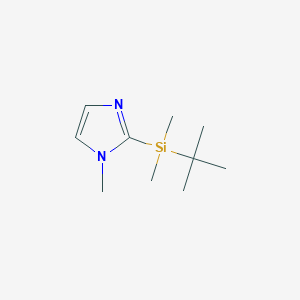

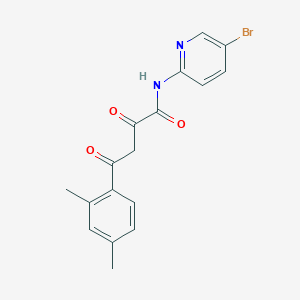
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
